molecular formula C17H23N5O2 B254327 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254327
M. Wt: 329.4 g/mol
InChI Key: KDCAMIRJZGUDRF-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a triazine ring structure. This compound is also known as HOBt-Hydrazone and is used as a reagent in organic synthesis.

Scientific Research Applications

4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in peptide synthesis. It is also used in the synthesis of various heterocyclic compounds. Additionally, this compound has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It also has potential as an antitumor agent.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act by modulating the immune system.
Biochemical and Physiological Effects:
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It has also been shown to have potential as an antitumor agent. However, its biochemical and physiological effects are not well understood.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its mechanism of action and its potential as a therapeutic agent for various inflammatory conditions. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of HOBt (4-hydroxy-1,2,3-benzotriazine) with an aldehyde in the presence of a hydrazine. The reaction results in the formation of a hydrazone, which is purified by recrystallization. The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.

properties

Product Name

4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C17H23N5O2

Molecular Weight

329.4 g/mol

IUPAC Name

5-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C17H23N5O2/c1-3-4-5-6-11-24-15-9-7-14(8-10-15)12-18-21-16-13(2)20-22-17(23)19-16/h7-10,12H,3-6,11H2,1-2H3,(H2,19,21,22,23)/b18-12+

InChI Key

KDCAMIRJZGUDRF-LDADJPATSA-N

Isomeric SMILES

CCCCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)NN=C2C

SMILES

CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C

Origin of Product

United States

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